molecular formula C5H9NO2 B2719740 propan-2-one O-acetyl oxime CAS No. 18312-45-3

propan-2-one O-acetyl oxime

Cat. No.: B2719740
CAS No.: 18312-45-3
M. Wt: 115.132
InChI Key: GMZRHQOQCJMESC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-one O-acetyl oxime can be synthesized through a two-step process:

    Formation of Propan-2-one Oxime: Propan-2-one reacts with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent at elevated temperatures (around 60°C) for about 75 minutes.

    Acetylation: The propan-2-one oxime is then acetylated using acetic anhydride in the presence of a catalyst like N,N-dimethylaminopyridine. The reaction is conducted at room temperature for about an hour.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for extraction and purification enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-one O-acetyl oxime undergoes several types of chemical reactions, including:

    Beckmann Rearrangement: This reaction converts oximes into amides or nitriles, depending on the starting material.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield propan-2-one and hydroxylamine.

    Reduction: Reduction of this compound can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Acidic Conditions: Hydrochloric acid or sulfuric acid is commonly used in hydrolysis reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: N,N-dimethylaminopyridine is used as a catalyst in acetylation reactions.

Major Products Formed

    Amides: Formed through Beckmann rearrangement.

    Hydroxylamine: Formed through hydrolysis.

    Amines: Formed through reduction.

Scientific Research Applications

Propan-2-one O-acetyl oxime has several applications in scientific research:

Comparison with Similar Compounds

Propan-2-one O-acetyl oxime can be compared with other oxime esters, such as:

This compound is unique due to its simple structure and ease of synthesis, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(propan-2-ylideneamino) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZRHQOQCJMESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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